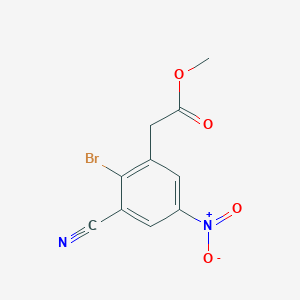![molecular formula C11H14N2O B1486374 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 1141474-62-5](/img/structure/B1486374.png)
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
概要
説明
The compound “3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile” is a complex organic molecule. It contains a benzonitrile group, which is a type of aromatic compound, and a hydroxyethyl group, which is a type of alcohol. The molecule also contains a methylamino group, which is a type of amine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzonitrile group would contribute to the aromaticity of the compound, while the hydroxyethyl and methylamino groups could potentially form hydrogen bonds .
Chemical Reactions Analysis
Amines, such as the methylamino group in this compound, are known to be good nucleophiles and can participate in a variety of reactions. They can react with carbonyl compounds to form imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .
科学的研究の応用
Chemical Reactions and Catalysis
- Montmorillonite Clay Catalysis : A study investigated the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, resulting in the formation of benzonitrile among other products. This reaction, involving variations of benzonitrile, was examined under different conditions, providing insights into the catalytic properties and pathways of benzonitrile derivatives (Wali et al., 1998).
Organic Synthesis
- Synthesis of Ureido Sugars : Research on the synthesis of new ureido sugars involved reactions with methyl, ethyl, or benzyl esters, suggesting potential pathways for synthesizing compounds related to 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Magnetic Refrigeration and Magnetism
- Magnetic Refrigeration Studies : A study on tetranuclear lanthanide cages with in situ ligand transformation, involving compounds structurally related to benzonitrile, revealed significant magnetocaloric effects and magnetic relaxation, indicating potential applications in magnetic refrigeration (Sheikh, Adhikary, & Konar, 2014).
Material Science
- Condensation Studies in Material Science : Research on the condensation of various nitriles, including benzonitrile, with 2-hydroxy-4,6-dimethylacetophenone provides insights into the chemical properties and potential material science applications of benzonitrile derivatives (Sosnovskikh, 1998).
Pharmaceutical Research
- Anti-Tumor Agents : A study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, a compound structurally similar to benzonitrile, explored its use as a precursor for synthesizing potential anti-tumor agents (Badrey & Gomha, 2012).
Crystal and Molecular Docking Studies
- Crystal Structure and FAK Inhibition : The crystal structure of a benzonitrile derivative was studied for its potential as a focal adhesion kinase (FAK) inhibitor, indicating its relevance in anticancer research (Kiran et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(5-6-14)9-11-4-2-3-10(7-11)8-12/h2-4,7,14H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBRTHBTRXXYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)






![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)



